5-HT3A Receptor Antagonist Potency: Octahydroindolizin-3-imine Derivative Achieves Nanomolar IC50 While Parent Scaffold Shows Micromolar Affinity
An octahydroindolizin-3-imine-derived compound (CHEMBL4215131 / BDBM50451612) demonstrates potent antagonism at the human 5-HT3A receptor with an IC50 of 15 nM in a functional calcium flux assay [1]. In contrast, a structurally related octahydroindolizine derivative (CHEMBL2431120 / BDBM50440737) lacking the optimized 3-position substitution pattern exhibits substantially weaker binding affinity to the 5-HT3 receptor with a Ki of 1,000 nM [2]. This represents a >66-fold difference in target engagement potency, underscoring the critical contribution of the imine-containing scaffold to receptor interaction.
| Evidence Dimension | 5-HT3A receptor functional antagonism / binding affinity |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Structurally related octahydroindolizine derivative (BDBM50440737): Ki = 1,000 nM |
| Quantified Difference | >66-fold higher potency for octahydroindolizin-3-imine derivative |
| Conditions | Human 5-HT3A receptor expressed in HEK293 cells; calcium flux assay with 30 min preincubation (antagonist activity) |
Why This Matters
For programs targeting 5-HT3 receptor-mediated pathways (e.g., chemotherapy-induced nausea, irritable bowel syndrome), the 15 nM IC50 of the octahydroindolizin-3-imine derivative offers a validated potency benchmark that generic octahydroindolizine analogs cannot achieve, directly informing scaffold selection for lead optimization.
- [1] BindingDB. BDBM50451612 (CHEMBL4215131). IC50: 15 nM. Antagonist activity at human 5-HT3A receptor expressed in HEK293 cells. View Source
- [2] BindingDB. BDBM50440737 (CHEMBL2431120). Ki: 1.00E+3 nM. Binding affinity to 5-HT3 receptor (unknown origin). View Source
